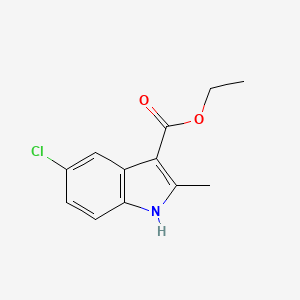
Ethyl 5-chloro-2-methyl-1H-indole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-chloro-2-methyl-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
The synthesis of Ethyl 5-chloro-2-methyl-1H-indole-3-carboxylate typically involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . This method is commonly used for preparing 2-substituted 1H-indole-3-carboxylate derivatives. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反应分析
Ethyl 5-chloro-2-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and copper iodide . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Ethyl 5-chloro-2-methyl-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Industry: It is used in the synthesis of various industrial chemicals and pharmaceuticals.
作用机制
The mechanism of action of Ethyl 5-chloro-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
相似化合物的比较
Ethyl 5-chloro-2-methyl-1H-indole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-methylindole-3-carboxylate: Another indole derivative with similar synthetic routes.
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Known for its use in synthesizing 2-phenylthiomethyl-indole derivatives.
Ethyl 5-chloro-2-indolecarboxylate: Used in the synthesis of anti-allergic agents.
These compounds share similar indole structures but differ in their specific substituents and applications, highlighting the uniqueness of this compound.
生物活性
Ethyl 5-chloro-2-methyl-1H-indole-3-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in cancer research. This article explores its biological activity, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of both a chlorine atom at the 5-position and a carboxylate group. Its molecular formula is C11H10ClNO2 with a molecular weight of approximately 227.65 g/mol. The compound appears as a pale-yellow powder and is soluble in organic solvents such as ethanol and chloroform.
Antiproliferative Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes key findings regarding its activity:
| Cell Line | GI50 (nM) | Mechanism of Action |
|---|---|---|
| Panc-1 (Pancreatic) | 29 | Inhibition of EGFR/BRAF pathways |
| MCF-7 (Breast) | 33 | Induction of apoptosis through caspase activation |
| A549 (Lung) | 42 | Cell cycle arrest at G1 phase |
The compound's GI50 values indicate its potency, with lower values reflecting higher efficacy in inhibiting cell growth. For instance, it has been shown to outperform standard treatments like erlotinib in specific contexts, suggesting its potential as an alternative therapeutic agent.
The biological activity of this compound is primarily attributed to its interaction with key molecular targets involved in cancer progression:
- EGFR Inhibition : The compound has been identified as a potent inhibitor of the epidermal growth factor receptor (EGFR), with IC50 values ranging from 68 nM to 89 nM depending on the specific derivative tested. This inhibition is crucial for blocking downstream signaling pathways that promote tumor growth and survival .
- BRAF Pathway Modulation : this compound also exhibits activity against the BRAF V600E mutation, which is commonly associated with various cancers. Molecular docking studies have revealed that it binds effectively to the active sites of both EGFR and BRAF, forming critical interactions that enhance its inhibitory effects .
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells via caspase activation pathways. This mechanism involves the triggering of intrinsic apoptotic pathways leading to cell death, which is a desirable outcome in cancer therapy .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Pancreatic Cancer : In vitro studies demonstrated that treatment with this compound significantly reduced cell viability in Panc-1 cells, suggesting it could be developed into a targeted therapy for pancreatic cancer patients resistant to conventional treatments .
- Breast Cancer Research : Another study focused on MCF-7 cells showed that this compound not only inhibited cell proliferation but also led to an increase in apoptotic markers, indicating its dual role as both an antiproliferative and pro-apoptotic agent .
属性
分子式 |
C12H12ClNO2 |
|---|---|
分子量 |
237.68 g/mol |
IUPAC 名称 |
ethyl 5-chloro-2-methyl-1H-indole-3-carboxylate |
InChI |
InChI=1S/C12H12ClNO2/c1-3-16-12(15)11-7(2)14-10-5-4-8(13)6-9(10)11/h4-6,14H,3H2,1-2H3 |
InChI 键 |
CRAGJZCFSWGOLH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(NC2=C1C=C(C=C2)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















